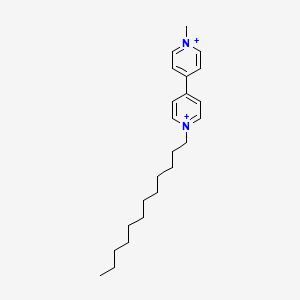

1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium

説明

1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium (C₁₂-MV²⁺) is a viologen derivative characterized by a 4,4'-bipyridinium core with a dodecyl chain at one nitrogen and a methyl group at the other. Its synthesis involves refluxing a precursor compound (likely 4,4'-bipyridine) with methyl iodide (CH₃I) in acetonitrile (MeCN) under nitrogen, yielding a red solid with a high efficiency of 91% . The amphiphilic nature of the dodecyl chain enhances solubility in organic solvents while enabling supramolecular aggregation in aqueous environments. This compound is of interest in materials science due to its redox activity and ability to form mechanosensitive supramolecular polymers .

特性

CAS番号 |

73447-10-6 |

|---|---|

分子式 |

C23H36N2+2 |

分子量 |

340.5 g/mol |

IUPAC名 |

1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C23H36N2/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22/h13-16,18-21H,3-12,17H2,1-2H3/q+2 |

InChIキー |

SSQYOJXSIAZTQK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |

製品の起源 |

United States |

準備方法

The synthesis of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The reaction is carried out in ethanol at reflux temperature with vigorous stirring for two days . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:

Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by dramatic changes in UV-vis absorption spectra.

Substitution Reactions: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The major products formed from these reactions are conjugated oligomers and polymers containing bipyridinium units .

科学的研究の応用

1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications:

作用機序

The mechanism of action of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which lead to changes in its electronic absorption spectra . These changes are harnessed in various applications, such as electrochromic devices and biosensors .

類似化合物との比較

Structural Variations in Alkyl Chain Length

Viologens with varying alkyl substituents exhibit distinct physicochemical properties:

- 1-Methyl-1'-tetradecyl-4,4'-bipyridinium dichloride : Features a longer tetradecyl chain (C₁₄), which increases hydrophobicity and may enhance bilayer formation in colloidal systems compared to the dodecyl analog. However, longer chains can reduce solubility in polar solvents .

- 1-Methyl-4,4'-bipyridinium diiodide : Lacks an alkyl chain, making it more hydrophilic and suitable for applications in ionic liquids or electrochemical sensors .

Table 1: Impact of Alkyl Chain Length on Properties

Counterion-Dependent Structural Packing

Counterions significantly influence crystal packing and supramolecular interactions:

- 1,1'-Methylenebis(4,4'-bipyridin-1-ium) dibromide : Forms chevron-shaped cations that stack into columns via π–π interactions (C···C distance: 3.493 Å) and are stabilized by intercolumnar C–H···N hydrogen bonds. The smaller bromide ion allows dense packing compared to bulkier anions .

- PF₆⁻ and ClO₄⁻ salts : Larger anions like PF₆⁻ disrupt columnar stacking, leading to zigzag ribbons or hydrogen-bonded chains. For example, 4,4′-bipyridin-1-ium perchlorate dihydrate forms supramolecular chains via N–H···N bonds and π–π stacking, with water molecules bridging anions and cations .

Table 2: Counterion Effects on Crystal Packing

Hydrogen Bonding and π–π Interactions

- 1,1'-Methylenebis-4,4'-bipyridinium dibromide : Exhibits intercolumnar C–H···Br hydrogen bonds (H11···N2: 2.546 Å) and π–π stacking, creating a 3D network .

- 4,4′-Bipyridin-1-ium perchlorate dihydrate : Utilizes water molecules to bridge ClO₄⁻ anions and cations, forming extended hydrogen-bonded layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。